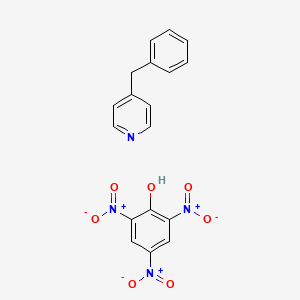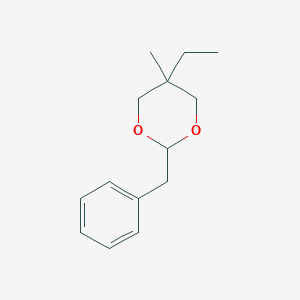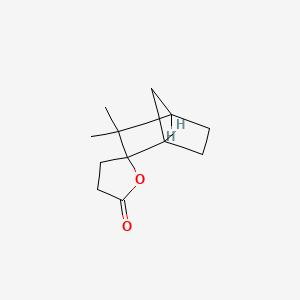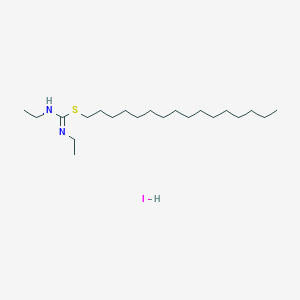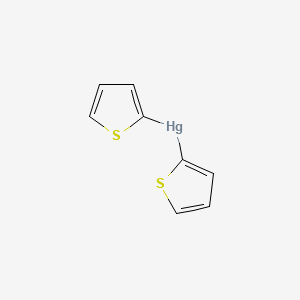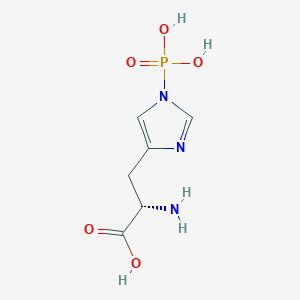![molecular formula C17H26O3 B14728223 2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane CAS No. 6288-82-0](/img/structure/B14728223.png)
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring, a phenoxy group, and multiple methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-methylphenol with an appropriate alkylating agent to introduce the methylphenoxy group This is followed by the formation of the dioxolane ring through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization and alkylation steps. Purification of the final product is typically achieved through distillation or chromatography.
化学反应分析
Types of Reactions
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenoxy ring.
科学研究应用
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group can interact with active sites on enzymes, while the dioxolane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of a dioxolane ring.
Uniqueness
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications where these properties are desired.
属性
CAS 编号 |
6288-82-0 |
|---|---|
分子式 |
C17H26O3 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
2-methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C17H26O3/c1-4-5-8-11-17(3)19-13-15(20-17)12-18-16-10-7-6-9-14(16)2/h6-7,9-10,15H,4-5,8,11-13H2,1-3H3 |
InChI 键 |
ZTZQHPBVESZMQJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(OCC(O1)COC2=CC=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
